molecular formula C7H12N2O5S B15222849 3,4-Diaminoanisole sulfate CAS No. 1084893-44-6

3,4-Diaminoanisole sulfate

Cat. No.: B15222849
CAS No.: 1084893-44-6
M. Wt: 236.25 g/mol
InChI Key: IFRRTEATDMUHHE-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,2-diamine sulfate: is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzene-1,2-diamine sulfate can be synthesized through the reduction of 3-nitro-4-methoxyaniline using iron powder in the presence of acetic acid. The reaction involves the following steps :

  • Dissolve 3-nitro-4-methoxyaniline in acetic acid.
  • Add iron powder to the solution and stir for 0.5 hours.
  • Heat the mixture to 60°C and maintain the temperature until the reaction is complete, indicated by the disappearance of the yellow color of the nitro compound.
  • Filter the mixture to remove the iron residues and isolate the product.

Industrial Production Methods

In industrial settings, the synthesis of 4-methoxybenzene-1,2-diamine sulfate may involve more efficient catalytic hydrogenation processes to reduce the nitro group to an amino group. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form more reduced amines.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: More reduced amines.

    Substitution: Acylated or alkylated derivatives of the original compound.

Scientific Research Applications

4-Methoxybenzene-1,2-diamine sulfate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzene-1,2-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other related compounds. The presence of both amino and methoxy groups allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

1084893-44-6

Molecular Formula

C7H12N2O5S

Molecular Weight

236.25 g/mol

IUPAC Name

4-methoxybenzene-1,2-diamine;sulfuric acid

InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)

InChI Key

IFRRTEATDMUHHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)N.OS(=O)(=O)O

Origin of Product

United States

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